N-(4-amino-2-((naphthalen-1-ylmethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide
Description
N-(4-amino-2-((naphthalen-1-ylmethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a pyrimidinone derivative featuring a naphthalen-1-ylmethylthio substituent at the 2-position and a furan-2-carboxamide group at the 5-position. The compound belongs to a class of dihydropyrimidinones, which are known for their diverse pharmacological activities, including antiparasitic, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
N-[4-amino-2-(naphthalen-1-ylmethylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c21-17-16(22-18(25)15-9-4-10-27-15)19(26)24-20(23-17)28-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H,22,25)(H3,21,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILDIJJVNLMLOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-amino-2-((naphthalen-1-ylmethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 868226-64-6 |
| Molecular Formula | CHNOS |
| Molecular Weight | 392.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in cancer progression and viral replication. The presence of the naphthalene moiety is significant as it has been associated with enhanced cytotoxicity in several studies.
Antitumor Activity
Research indicates that compounds with similar structures exhibit potent antitumor effects. For instance, a study found that derivatives containing a naphthalene backbone demonstrated significant cytotoxicity against various cancer cell lines, including HeLa and IGROV-1 cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in the S phase .
Antiviral Activity
Additionally, compounds similar to this compound have shown promise as antiviral agents. A review highlighted that certain thiazolidinone derivatives effectively inhibit viral polymerases, suggesting potential applications in treating viral infections .
Case Studies
- Antitumor Efficacy : In vitro studies demonstrated that the compound exhibited IC values comparable to established chemotherapeutics when tested against HepG2 liver cancer cells. The compound promoted S-phase arrest, leading to reduced cell proliferation .
- Cytotoxicity Evaluation : In a study assessing various naphthoquinone derivatives, it was found that modifications to the naphthalene structure significantly influenced cytotoxicity against cancer cells. This suggests that the naphthalene component may enhance the efficacy of the compound through specific interactions with cellular targets .
Scientific Research Applications
Recent studies have indicated that N-(4-amino-2-((naphthalen-1-ylmethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide exhibits promising biological activities:
Anticancer Properties
Research has shown that this compound displays significant anticancer activity against various cancer cell lines. For instance:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H460 | 75.99% |
These findings suggest that the compound may interfere with cellular proliferation pathways, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies indicate potential antimicrobial activity against various pathogens. This aspect is particularly relevant in the context of increasing antibiotic resistance.
Material Science Applications
Beyond biological applications, this compound can be utilized in material science:
- Polymer Chemistry : The compound can serve as a monomer in the synthesis of novel polymers with specific functional properties.
- Nanotechnology : Its unique structure allows for potential applications in nanomaterials, particularly in drug delivery systems where targeted action is crucial.
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
- Study on Anticancer Mechanisms : A comprehensive study investigated the mechanism by which N-(4-amino...) induces apoptosis in cancer cells through the activation of specific signaling pathways .
- Material Development : Research demonstrated the use of this compound in creating biodegradable polymers that could be used in medical applications such as sutures or drug delivery systems .
- Comparative Studies : Comparative analyses with other similar compounds revealed that N-(4-amino...) has superior activity profiles, making it a subject of interest for further pharmacological studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidinone Derivatives
The compound is compared to analogs with modifications in the thioether and sulfonamide/carboxamide groups. Key examples include:
Key Observations:
- Thioether Group Impact :
- The naphthalen-1-ylmethylthio group in the target compound confers higher lipophilicity (predicted logP >3.5) compared to benzylthio (logP ~2.8) or alkylthio (e.g., hexylthio, logP ~3.2) groups. This may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Benzylthio and hexylthio analogs (e.g., compounds 19 and VII) show moderate yields (59–75%) and demonstrated antiparasitic activity, suggesting the thioether’s role in target binding .
- 5-Position Substituent :
- Furan-2-carboxamide (target compound) replaces sulfonamide groups in analogs. The furan oxygen may participate in hydrogen bonding, while the carboxamide group offers conformational flexibility compared to rigid sulfonamides .
- Nitrobenzenesulfonamide (compound IX) exhibits high yield (88%) and potency, attributed to the electron-withdrawing nitro group enhancing electrophilic interactions .
Yield Comparison :
- Mercapto-containing precursors (e.g., compound V) achieve yields up to 88%, while bulkier thioethers (e.g., benzylthio in compound 19) yield 59%, suggesting steric hindrance challenges . The naphthalen-1-ylmethyl group may further reduce yield due to increased steric bulk.
Physicochemical and Spectroscopic Properties
- 1H NMR Shifts :
- Thermal Stability :
- Melting points for analogs range from 246–260°C. The target compound’s decomposition temperature is expected to exceed 250°C due to aromatic stacking .
Q & A
Basic: What are the recommended synthetic pathways for this compound?
The synthesis involves a multi-step approach:
- Step 1: Condensation of furan-2-carboxamide derivatives with a functionalized pyrimidine intermediate (e.g., 4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine).
- Step 2: Introduction of the naphthalen-1-ylmethylthio group via alkylation or thiol-disulfide exchange reactions under controlled pH (7–9) and temperature (60–80°C).
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Key reagents: Dimethylformamide (DMF) as solvent, coupling agents like EDCI/HOBt, and catalytic bases (e.g., triethylamine) .
Basic: What analytical methods confirm structural integrity and purity?
- FT-IR: Identify key functional groups (C=O stretch at ~1660 cm⁻¹, C=S at ~1170 cm⁻¹, N-H at ~3200 cm⁻¹) .
- NMR:
- ¹H NMR: Signals for aromatic protons (δ 6.5–8.5 ppm), pyrimidine NH (δ ~10–12 ppm), and naphthyl CH₂ (δ ~4.5 ppm).
- ¹³C NMR: Peaks for carbonyl carbons (δ ~160–170 ppm) and thioether linkages (δ ~35–40 ppm) .
- X-ray crystallography: Resolve crystal packing and confirm dihedral angles between fused rings (e.g., pyrimidine-furan alignment) .
- Purity assessment: HPLC (C18 column, acetonitrile/water mobile phase) with >95% purity threshold .
Basic: How can researchers evaluate the compound’s stability under experimental conditions?
- Thermal stability: Thermogravimetric analysis (TGA) to monitor decomposition temperatures (typically >200°C).
- Photostability: Expose to UV light (254 nm) and track degradation via HPLC.
- Solution stability: Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; assess via UV-Vis spectroscopy .
Advanced: What strategies optimize synthetic yield and scalability?
- Reaction optimization:
- Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours conventional).
- Adjust stoichiometry (1.2–1.5 equivalents of naphthalen-1-ylmethylthiol for complete substitution).
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance thiol-alkylation efficiency .
- Scale-up: Replace column chromatography with fractional crystallization for cost-effective purification .
Advanced: How can the compound’s mechanism of action be elucidated in biological systems?
- Molecular docking: Screen against target proteins (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina. Prioritize binding poses with ΔG < -8 kcal/mol.
- In vitro assays:
- Enzyme inhibition: Measure IC₅₀ in kinase inhibition assays (e.g., EGFR, VEGFR2).
- Cellular activity: Assess antiproliferative effects via MTT assay (48–72 hours, IC₅₀ ~1–10 µM in cancer cell lines) .
- Target validation: Use siRNA knockdown to confirm on-target effects .
Advanced: How should contradictory biological activity data be resolved?
- Reproducibility checks: Standardize assay conditions (e.g., serum concentration, cell passage number).
- Orthogonal assays: Compare results from ATP-based viability assays (CellTiter-Glo) with apoptosis markers (Annexin V/PI staining).
- Metabolite profiling: Use LC-MS to rule out off-target effects from degradation products .
Advanced: What computational tools predict structure-activity relationships (SAR)?
- QSAR modeling: Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors.
- DFT calculations: Analyze electron density maps to identify reactive sites (e.g., nucleophilic sulfur in thioether group) .
- ADMET prediction: Use SwissADME to optimize pharmacokinetic properties (e.g., bioavailability, CYP450 interactions) .
Advanced: How can regioselectivity challenges in synthesis be addressed?
- Protecting groups: Temporarily block the pyrimidine NH with tert-butoxycarbonyl (Boc) during alkylation steps.
- Directed metalation: Use Pd-catalyzed C-H activation to selectively functionalize the naphthalene ring .
Advanced: What methodologies assess the compound’s redox behavior?
- Cyclic voltammetry: Measure oxidation potentials (Eₐ ~0.5–1.0 V vs. Ag/AgCl) to evaluate electron-donating substituent effects.
- EPR spectroscopy: Detect radical intermediates formed during redox reactions .
Advanced: How can enantiomeric purity be ensured if chiral centers are present?
- Chiral HPLC: Use a Chiralpak IA column with hexane/isopropanol mobile phase.
- Circular dichroism (CD): Confirm absolute configuration by comparing experimental and simulated spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
